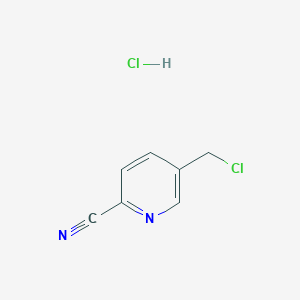

5-(Chloromethyl)picolinonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h1-2,5H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJZMAXHJRENOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225380-31-3 | |

| Record name | 2-Pyridinecarbonitrile, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225380-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 5-(Chloromethyl)picolinonitrile hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Characterized by a pyridine ring bearing a reactive chloromethyl group and a cyano moiety, this compound serves as a versatile intermediate for the construction of complex molecular architectures. Its utility is particularly pronounced in the field of drug discovery, where it functions as a key precursor for the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its core chemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and presents a case study on its application in the development of potent kinase inhibitors. The information is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid material whose stability and solubility are critical parameters for reaction setup and storage.

Chemical Identity

-

IUPAC Name: 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride[1]

-

CAS Number: 1225380-31-3 (for the hydrochloride salt)

-

Molecular Formula: C₇H₅ClN₂ · HCl (C₇H₆Cl₂N₂)[2]

-

Molecular Weight: 189.04 g/mol

Core Physicochemical Data

The key physical properties of this compound are summarized in the table below. These parameters are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in alcohols and water, where it is susceptible to solvolysis. | [3][4] |

| Stability | Stable under recommended storage conditions. Sensitive to moisture and nucleophiles. | [3][5] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly sealed and locked up. | [1][6][7] |

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of this compound give rise to predictable spectroscopic signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, typically in the δ 7.5-9.0 ppm range. A characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group would appear further upfield, generally in the δ 4.5-5.0 ppm range. The acidic proton of the hydrochloride salt may appear as a very broad signal.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-Cl stretch from the chloromethyl group typically appears in the 600-800 cm⁻¹ region.

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application. The most common and logical laboratory-scale preparation involves the chlorination of a stable, commercially available precursor, such as 5-(hydroxymethyl)picolinonitrile.

Rationale for Synthetic Route

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Using thionyl chloride (SOCl₂) is a highly effective method for this purpose. The reaction proceeds through a chlorosulfite ester intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile, which simplifies purification. The in-situ formation of HCl also conveniently produces the desired hydrochloride salt of the pyridine nitrogen, enhancing the product's stability. This method avoids the direct, and often less selective, chlorination of a methyl group.[8]

Detailed Experimental Protocol

Reaction: Conversion of 5-(hydroxymethyl)picolinonitrile to this compound using thionyl chloride.

Materials:

-

5-(hydroxymethyl)picolinonitrile

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene as solvent[8]

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber with NaOH solution) is assembled under an inert atmosphere (N₂ or Ar).

-

Reagent Preparation: 5-(hydroxymethyl)picolinonitrile (1.0 eq) is dissolved in anhydrous DCM and charged into the reaction flask. The solution is cooled to 0 °C using an ice bath.

-

Chlorination: Thionyl chloride (1.2 - 1.5 eq) is slowly added dropwise to the stirred solution via the dropping funnel. Causality: A slight excess of thionyl chloride ensures complete conversion of the starting material. Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.[8][9]

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 4-6 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[9]

-

Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude solid is triturated with a non-polar solvent like hexane or diethyl ether to precipitate the product fully.

-

Purification: The solid product is collected by vacuum filtration, washed with the non-polar solvent to remove any soluble impurities, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed if higher purity is required.

Synthesis Workflow Visualization

Caption: A generalized workflow for the synthesis of 5-(Chloromethyl)picolinonitrile HCl.

Chemical Reactivity and Mechanistic Considerations

The synthetic value of this compound stems directly from its inherent chemical reactivity, which is dominated by the electrophilic chloromethyl group.

The Chloromethyl Group as an Electrophilic Handle

The chloromethyl group (-CH₂Cl) is an excellent electrophilic site. The chlorine atom is a good leaving group, and the adjacent pyridine ring, particularly when protonated as the hydrochloride salt, is electron-withdrawing. This electronic effect further polarizes the C-Cl bond, making the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function as a building block, allowing for the facile introduction of the picolinonitrile scaffold onto other molecules.[1]

Key Reaction: Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution (Sₙ2). It readily reacts with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

-

With Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, a common step in building ligands or linking fragments in drug molecules.

-

With Alcohols/Phenols: Alkoxide or phenoxide nucleophiles will displace the chloride to form ethers.

-

With Thiols: Thiolates react efficiently to produce thioethers.

Self-Validation: The success of these substitution reactions can be easily monitored. The disappearance of the starting material and the appearance of a new, more polar product can be tracked by TLC. Furthermore, the incorporation of the picolinonitrile moiety can be confirmed by ¹H NMR, where the characteristic -CH₂Cl singlet is replaced by a new signal for the -CH₂-Nu group, often with a different chemical shift.

Stability and Degradation

The high reactivity of the chloromethyl group also makes the compound susceptible to degradation, primarily through hydrolysis.[4] In the presence of water or other protic solvents (like methanol or ethanol), the chloride can be displaced to form the corresponding 5-(hydroxymethyl)picolinonitrile or 5-(alkoxymethyl)picolinonitrile, respectively.[4]

Protocol Implication: To ensure the integrity of the reagent, it must be handled under anhydrous conditions. Reactions should be run in dry solvents under an inert atmosphere. For storage, it is crucial to keep the container tightly sealed to prevent moisture ingress.[3]

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a laboratory curiosity; it is a field-proven intermediate in the synthesis of biologically active molecules.[1][10][11] Its structure is a privileged scaffold found in numerous compounds investigated for therapeutic potential.

Case Study: Synthesis of CHK1 Kinase Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical regulator of the cell cycle and a high-value target in oncology. A series of potent CHK1 inhibitors have been developed using a 5-(pyrimidin-2-ylamino)picolinonitrile core.[12] In the synthesis of these inhibitors, this compound serves as a key electrophile to connect different fragments of the final molecule.

For instance, a piperidin-3-ol fragment can be deprotonated with a base (e.g., NaH) to form a nucleophilic alkoxide. This alkoxide then reacts with an appropriately functionalized picolinonitrile precursor, derived from the chloromethyl starting material, to form a crucial ether linkage. This reaction directly incorporates the essential picolinonitrile pharmacophore into the advanced intermediate, which is then elaborated to the final API candidate.[12]

Drug Discovery Workflow Visualization

Caption: Role of the picolinonitrile electrophile in a drug discovery synthesis workflow.

Safety, Handling, and Storage

Given its reactivity, this compound must be handled with appropriate precautions. The following information is synthesized from safety data sheets (SDS) and should be rigorously followed.

Hazard Identification

The compound is classified as hazardous.[13]

-

Acute Toxicity, Oral: Harmful if swallowed.[14]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[13][14]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[14]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[14]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][13]

-

Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[13] Keep locked up and away from incompatible materials such as strong oxidizing agents and bases.[6][15]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][16]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methyl-5-chloromethylpyridine, HCl | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.pt [fishersci.pt]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 9. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. Buy 4-(Chloromethyl)picolinonitrile | 71935-33-6 [smolecule.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 5-Chloro-2-(chloromethyl)pyridine hydrochloride | C6H6Cl3N | CID 71300071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile Hydrochloride (CAS: 1225380-31-3): A Versatile Intermediate for Modern Drug Discovery

Abstract

5-(Chloromethyl)picolinonitrile hydrochloride is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal and agrochemical research. Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group and a versatile nitrile moiety, makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, chemical reactivity, and applications. Furthermore, it outlines crucial methodologies for its analysis and quality control, alongside a thorough discussion of its stability, storage, and safe handling protocols, grounding all claims in authoritative references.

Physicochemical Properties and Structure

Understanding the fundamental properties of this compound is the first step toward its effective utilization in synthesis. The compound is a crystalline solid, and its key properties are summarized below.

| Property | Value |

| IUPAC Name | 5-(chloromethyl)pyridine-2-carbonitrile;hydrochloride |

| CAS Number | 1225380-31-3 |

| Molecular Formula | C₇H₅ClN₂ · HCl (or C₇H₆Cl₂N₂) |

| Molecular Weight | 189.04 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1] |

The structural arrangement of its functional groups is the primary determinant of its chemical behavior.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Considerations

The most common and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 5-(hydroxymethyl)picolinonitrile. This transformation is a cornerstone reaction in the preparation of benzylic and heterocyclic chlorides.

Core Reaction: 5-(Hydroxymethyl)picolinonitrile → 5-(Chloromethyl)picolinonitrile

The choice of chlorinating agent is critical to ensure high yield and purity while minimizing side reactions. Thionyl chloride (SOCl₂) is frequently the reagent of choice for this conversion.

Causality of Reagent Choice: Thionyl chloride is preferred for several reasons:

-

High Reactivity: It readily converts the primary alcohol into a chlorosulfite intermediate, which is an excellent leaving group.

-

Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, driving the equilibrium towards the product.

-

In-situ Hydrochloride Formation: The generated HCl gas reacts with the basic pyridine nitrogen to directly form the desired hydrochloride salt, simplifying the isolation procedure.

A generalized workflow for this synthesis is presented below.

Caption: Generalized workflow for the synthesis of 5-(Chloromethyl)picolinonitrile HCl.

Exemplary Synthetic Protocol

The following protocol is a representative, self-validating system for the laboratory-scale synthesis, adapted from procedures for similar chloromethylpyridine hydrochlorides[2].

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend 5-(hydroxymethyl)picolinonitrile (1.0 eq) in an inert organic solvent such as toluene.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 35°C[2]. Rationale: Controlled addition prevents excessive heat generation and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. Precipitation can be further encouraged by applying a vacuum or purging the mixture with nitrogen to remove dissolved gases[2].

-

Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold toluene or another inert solvent to remove residual impurities.

-

Drying: Dry the purified solid under vacuum to obtain this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups.

-

The Chloromethyl Group: This is a highly reactive electrophilic center. The chlorine atom is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide variety of functionalities, including amines, ethers, thioethers, and other carbon-carbon bonds[3][4]. This reactivity is the primary reason it is considered a key "handle" for molecular elaboration in drug discovery[3].

-

The Nitrile Group: The cyano group is a versatile precursor for other functionalities. It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to a primary amine.

-

Used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

This dual reactivity allows for complex molecules to be built efficiently.

Caption: Key reactivity pathways of 5-(Chloromethyl)picolinonitrile.

Applications in Research and Development

The unique structural and reactive properties of this compound position it as a high-value intermediate in several research domains.

-

Pharmaceutical Drug Discovery: This is its primary area of application. The pyridine core is a "privileged scaffold" found in numerous approved drugs, and the picolinonitrile motif is present in various kinase inhibitors and other targeted therapies[5]. This compound serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs)[3]. Its utility lies in allowing medicinal chemists to rapidly generate libraries of diverse compounds by reacting the chloromethyl group with a wide array of nucleophiles, enabling efficient structure-activity relationship (SAR) studies[6][7]. For example, similar picolinonitrile derivatives have been instrumental in developing potent and selective CHK1 inhibitors for treating hematologic malignancies[5].

-

Agrochemical Synthesis: The trifluoromethyl analog, 5-(Trifluoromethyl)picolinonitrile, is a known intermediate for herbicides and insecticides, where the pyridine ring is crucial for biological activity[8]. By extension, this compound serves as a valuable building block for creating novel agrochemicals, allowing for modifications that can tune selectivity, potency, and metabolic stability[3].

-

Materials Science: The ability to introduce this rigid, functionalized aromatic structure into larger molecules makes it a candidate for research into advanced materials with specific electronic or binding properties[3].

Analytical and Quality Control Methodologies

Ensuring the identity, purity, and stability of this compound is paramount for its use in regulated research environments. A combination of spectroscopic and chromatographic techniques is employed.

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are definitive tools for structural confirmation. Expected ¹H-NMR signals would include distinct peaks for the three aromatic protons on the pyridine ring and a characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group.

-

Infrared (IR) Spectroscopy: Provides functional group confirmation. Key expected absorption bands include a sharp peak around 2230 cm⁻¹ for the nitrile (-C≡N) stretch and bands in the 800-600 cm⁻¹ region corresponding to the C-Cl stretch.

-

Mass Spectrometry (MS): Used to confirm the molecular weight. Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion corresponding to the free base.

-

-

Purity Determination and Stability Assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water (with an acid modifier like formic acid or TFA) and acetonitrile or methanol is typically used. Purity is determined by the area percentage of the main peak detected by a UV detector (typically at ~254 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity of MS. It is invaluable for identifying impurities and degradation products during stability studies[9].

-

General Protocol for HPLC Purity Analysis

-

System: Agilent 1290 Infinity II UHPLC or equivalent[9].

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

Stability, Storage, and Safe Handling

As a reactive intermediate, strict adherence to proper storage and handling procedures is essential to maintain the compound's integrity and ensure user safety.

Stability Profile

-

Hydrolytic Instability: The primary degradation pathway is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative (5-(hydroxymethyl)picolinonitrile)[10]. This reaction is accelerated by the presence of moisture and basic conditions.

-

Thermal Stability: The compound is stable under recommended storage conditions, but may decompose at elevated temperatures[11]. Hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen chloride gas[11].

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reactive metals[12].

Recommended Storage

-

Long-Term Storage: For maximum stability, store at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen)[1]. Some suppliers of similar highly reactive intermediates recommend -20°C for storage durations exceeding one year[13].

-

Container: Keep in a tightly sealed container to prevent moisture ingress.

-

Light: While not exceptionally light-sensitive, storage in an amber vial or in the dark is good laboratory practice.

Safe Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors[14]. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield[14].

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile)[14].

-

Respiratory Protection: Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust is generated outside of a contained system.

-

-

First Aid Measures:

-

Eye Contact: Causes serious eye damage[15]. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[16].

-

Skin Contact: Causes skin irritation or burns[15][16]. Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists[16].

-

Ingestion: Harmful if swallowed[15]. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[16].

-

Inhalation: May cause respiratory irritation[15]. Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[17].

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable and versatile platform for the construction of novel and complex molecules. For scientists in drug discovery and agrochemical development, a thorough understanding of its synthesis, handling, and analytical characterization is essential for leveraging its full potential. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this powerful intermediate to accelerate their research and development programs.

References

- 1. 1225380-31-3 | CAS DataBase [m.chemicalbook.com]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. 5-(Chloromethyl)picolinonitrile| [benchchem.com]

- 4. Buy 4-(Chloromethyl)picolinonitrile | 71935-33-6 [smolecule.com]

- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. agilent.com [agilent.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.pt [fishersci.pt]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. 5-Chloro-2-(chloromethyl)pyridine hydrochloride | C6H6Cl3N | CID 71300071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide: The Molecular Structure and Applications of 5-(Chloromethyl)picolinonitrile Hydrochloride

Foreword

For the discerning researcher, scientist, and drug development professional, a profound understanding of the molecular architecture and reactivity of key chemical intermediates is paramount. This guide provides a comprehensive technical exploration of 5-(Chloromethyl)picolinonitrile hydrochloride, a versatile building block in contemporary medicinal chemistry. We will dissect its structural characteristics, physicochemical properties, synthesis, and analytical validation, offering insights grounded in practical application to empower your research and development endeavors.

Strategic Significance in Pharmaceutical Synthesis

This compound stands as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its strategic importance lies in its bifunctional nature, featuring a reactive chloromethyl group and a nitrile moiety attached to a pyridine core. This unique combination allows for the facile introduction of the picolinonitrile scaffold into more complex molecular frameworks. The hydrochloride salt form not only enhances stability and simplifies handling but also influences the compound's reactivity profile, making it a favored reagent in diverse synthetic transformations.

Molecular Architecture and Physicochemical Profile

A thorough grasp of the molecule's structure and inherent properties is fundamental to its effective utilization in synthesis.

Unveiling the Molecular Structure

The core of this compound is a pyridine ring. This ring is substituted at the 2-position with a nitrile group (-C≡N) and at the 5-position with a chloromethyl group (-CH₂Cl). The nitrogen atom within the pyridine ring is protonated, forming a hydrochloride salt. This protonation significantly alters the electronic landscape of the aromatic system, thereby modulating the reactivity of its substituents.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the essential physicochemical properties, which are critical for designing experiments, predicting solubility, and ensuring safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂ |

| Molecular Weight | 189.04 g/mol [2] |

| Appearance | Solid |

| CAS Number | 1225380-31-3[3] |

Synthesis and Mechanistic Considerations

The preparation of this compound is most commonly achieved through the chlorination of its corresponding alcohol precursor, 5-(hydroxymethyl)picolinonitrile.

Synthetic Workflow Overview

A robust and widely adopted method for laboratory-scale synthesis involves the reaction of 5-(hydroxymethyl)picolinonitrile with a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid, typically in an inert solvent.

Diagram 2: Synthetic Pathway

Caption: General synthetic scheme for the preparation of the title compound.

Detailed Experimental Protocol

Disclaimer: This protocol serves as a representative example and may necessitate optimization based on specific laboratory conditions and desired scale.

Materials:

-

5-(Hydroxymethyl)picolinonitrile

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware with magnetic stirring capabilities

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A suspension of 5-(hydroxymethyl)picolinonitrile in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: The suspension is cooled in an ice bath, and thionyl chloride is added dropwise with continuous stirring.

-

Expertise & Experience Insight: The controlled, cooled addition of thionyl chloride is critical to manage the exothermic nature of the reaction and to minimize the formation of byproducts. The hydrochloride salt forms in situ from the hydrogen chloride gas generated during the reaction.

-

-

Reaction Monitoring: Following the addition, the reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the product typically precipitates out of the solution. The solid is collected by vacuum filtration and washed with cold diethyl ether to remove soluble impurities.

-

Trustworthiness through Self-Validation: The crystalline nature of the product and a sharp, well-defined melting point are primary indicators of purity.

-

-

Drying: The purified product is dried under vacuum to yield this compound.

Rigorous Analytical Characterization

To ensure the identity, purity, and stability of the synthesized compound, a suite of analytical techniques is employed.

Table 2: Key Analytical Techniques for Compound Validation

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | Distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the acidic proton of the hydrochloride. |

| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the free base ([M-HCl]⁺). |

| FT-IR Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the nitrile (C≡N) and C-Cl bonds, as well as aromatic ring vibrations. |

Pivotal Role in Drug Discovery and Development

The chloromethyl group in this compound acts as a potent electrophile, rendering it highly reactive towards nucleophiles. This reactivity is a cornerstone of its utility in medicinal chemistry, enabling the covalent linkage of the picolinonitrile moiety to diverse molecular scaffolds containing nucleophilic groups like amines, thiols, or alcohols. This versatility facilitates the rapid generation of compound libraries for high-throughput screening and the optimization of lead compounds in drug discovery pipelines.[4][5][6]

Diagram 3: Application in Lead Generation

Caption: Workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Avoid inhalation of dust and contact with skin and eyes.[9][10] In case of accidental exposure, immediate and appropriate first-aid measures should be taken.[8][11] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[1][9]

Conclusion

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its well-defined molecular structure and predictable reactivity provide a reliable platform for the synthesis of novel compounds with therapeutic potential. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Chloromethyl)picolinonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 3. 105954-37-8|5-(Chloromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

5-(Chloromethyl)picolinonitrile hydrochloride IUPAC name and synonyms

An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile Hydrochloride: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Addressed to researchers, scientists, and drug development professionals, this document delineates the compound's chemical identity, including its IUPAC nomenclature and relevant synonyms. We present a detailed, field-proven synthetic pathway, complete with a step-by-step experimental protocol and characterization methodologies. The core of this guide focuses on the compound's strategic application as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), highlighting the reactivity of its chloromethyl group. The narrative is grounded in authoritative references, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.

Chemical Identity and Nomenclature

This compound is a bifunctional organic compound featuring a pyridine ring substituted with a nitrile group and a reactive chloromethyl group. The hydrochloride salt form enhances its stability and handling properties compared to the free base. Its precise identification is critical for regulatory compliance, patent filings, and scientific literature.

| Identifier | Value | Source |

| IUPAC Name | 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride | PubChem |

| Free Base IUPAC Name | 5-(chloromethyl)pyridine-2-carbonitrile | [1] |

| CAS Number | 1225380-31-3 | [2] |

| Free Base CAS Number | 105954-37-8 | [2] |

| Molecular Formula | C₇H₆Cl₂N₂ | Calculated |

| Molecular Weight | 189.04 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CN=C1C#N)CCl.Cl | Inferred |

| InChI Key | Inferred from Free Base | Inferred |

Synonyms and Related Compounds:

While direct synonyms for the hydrochloride salt are uncommon in commercial catalogs, the compound may be indexed under variations of its IUPAC name. It is structurally related to other important building blocks such as:

Understanding these relationships is crucial for sourcing starting materials and anticipating cross-reactivity in complex synthetic schemes.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and industrially scalable approach begins with the readily available starting material, 5-methylpicolinonitrile.

Synthetic Strategy: From Alcohol to Alkyl Chloride

The core transformation involves the conversion of a hydroxymethyl group to a chloromethyl group. A common and highly efficient method for this is treatment with thionyl chloride (SOCl₂). This choice is deliberate; the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying the purification process. The synthesis begins with the radical bromination of 5-methylpicolinonitrile, followed by hydrolysis to the alcohol, and subsequent chlorination.

Synthesis Workflow Diagram

References

- 1. 5-(Chloromethyl)picolinonitrile| [benchchem.com]

- 2. 105954-37-8|5-(Chloromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-(Chloromethyl)pyridine Hydrochloride | 1822-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Mechanistic Implications and Applications of 5-(Chloromethyl)picolinonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 5-(Chloromethyl)picolinonitrile hydrochloride, a versatile heterocyclic building block pivotal in contemporary drug discovery and medicinal chemistry. Rather than possessing a defined intrinsic biological mechanism of action, the significance of this compound lies in its chemical reactivity, which facilitates the synthesis of a diverse array of pharmacologically active molecules. This document will elucidate the chemical properties that underscore its utility, explore its application in the synthesis of targeted therapeutics, and provide detailed experimental insights for researchers, scientists, and drug development professionals.

Introduction: The Role of a Reactive Intermediate in Drug Discovery

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a pyridine ring substituted with a nitrile group and a reactive chloromethyl group, makes it an exceptionally valuable precursor for constructing more complex molecular architectures.[1] The true "mechanism of action" of this compound is, therefore, best understood through the lens of its chemical reactivity and its role as a scaffold for molecules with diverse biological targets. The chloromethyl group serves as a highly reactive electrophilic site, enabling nucleophilic substitution reactions for the introduction of various functional groups and the extension of the molecular structure.[1]

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate is dictated by its key structural features: the picolinonitrile core and the chloromethyl substituent.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H5ClN2·HCl | Inferred from related structures |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [3] |

| Stability | Stable under normal conditions. | [3] |

| Reactivity | The chloromethyl group is a reactive electrophile. | [1] |

This table summarizes the general physical and chemical properties of this compound based on available data for related compounds.

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This allows for the facile introduction of amine, ether, thioether, and other functionalities, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Figure 1: Generalized reaction scheme for the nucleophilic substitution of 5-(Chloromethyl)picolinonitrile.

Applications in the Synthesis of Biologically Active Molecules

The versatility of this compound as a synthetic precursor is demonstrated by its use in the development of compounds targeting a range of diseases. The picolinonitrile scaffold itself is a common feature in many biologically active molecules.

Picolinonitrile Derivatives as Kinase Inhibitors

Several studies have highlighted the development of picolinonitrile derivatives as potent and selective kinase inhibitors. For instance, derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have been discovered as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response and a target for cancer therapy.[4][5] In these molecules, the picolinonitrile core serves as a crucial scaffold for orienting the substituents that interact with the kinase active site. The synthesis of these inhibitors often involves the use of a chloromethylpicolinonitrile intermediate to introduce side chains that enhance potency and selectivity.

Cytotoxic and Anticancer Properties of Picolinonitrile Derivatives

Research has shown that various heterocyclic compounds containing the nicotinonitrile (a positional isomer of picolinonitrile) moiety exhibit significant cytotoxic effects against cancer cell lines.[6][7] Studies on newly synthesized nicotinonitrile and pyrazole derivatives have demonstrated potent activity against hepatocellular (HepG2) and cervical (HeLa) carcinoma cells.[6] While these studies do not directly use this compound, they underscore the potential of the substituted pyridine-nitrile scaffold in the design of novel anticancer agents. The introduction of different substituents, a process that can be facilitated by reactive intermediates like this compound, is crucial for optimizing this cytotoxic activity.[8]

Experimental Protocols: A Guide to Synthetic Transformations

The following is a representative, generalized protocol for the nucleophilic substitution of this compound with a primary amine. This protocol is intended as a template and should be optimized for specific substrates and reaction scales.

Objective: To synthesize an N-substituted 5-(aminomethyl)picolinonitrile derivative.

Materials:

-

This compound

-

Primary amine of choice (e.g., benzylamine)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

-

Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the non-nucleophilic base (2.2 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature. The base is necessary to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Addition of Nucleophile: Slowly add the primary amine (1.1 equivalents) to the stirring solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 2: A representative workflow for the synthesis of N-substituted picolinonitrile derivatives.

Safety and Handling

This compound and related compounds are classified as hazardous substances.[9][10] They are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[9][11] It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12] Store in a cool, dry, and well-ventilated area away from incompatible materials.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate whose "mechanism of action" is defined by its chemical reactivity. Its ability to undergo facile nucleophilic substitution reactions makes it a cornerstone in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and potential cytotoxic agents. A thorough understanding of its chemical properties, coupled with careful handling and strategic synthetic planning, enables researchers to leverage this building block in the design and development of novel therapeutics.

References

- 1. 5-(Chloromethyl)picolinonitrile| [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.pt [fishersci.pt]

- 4. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Chloro-2-(chloromethyl)pyridine hydrochloride | C6H6Cl3N | CID 71300071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. targetmol.com [targetmol.com]

An In-depth Technical Guide to 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride: A Keystone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. Its unique trifunctionalized pyridine structure, featuring a reactive chloromethyl group, a versatile cyano moiety, and a protonated nitrogen for controlled reactivity and solubility, makes it an invaluable intermediate in the synthesis of complex molecular architectures. This document will explore its physicochemical properties, a detailed synthesis protocol, its chemical reactivity, and its applications in the pharmaceutical industry, grounded in established scientific principles and supported by authoritative references.

Physicochemical and Spectral Properties

5-(chloromethyl)pyridine-2-carbonitrile hydrochloride is a crystalline solid under standard conditions. The hydrochloride salt form enhances its stability and improves its handling characteristics compared to the free base. A comprehensive understanding of its physical and spectral properties is crucial for its effective use in synthesis and for quality control.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆Cl₂N₂ | Calculated |

| Molecular Weight | 201.05 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | Not explicitly available | - |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | Inferred from structure |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.8 (d, 1H), 8.2 (d, 1H), 7.8 (dd, 1H), 5.0 (s, 2H) ppm (Predicted) | Chemical Intuition |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 152, 150, 140, 125, 118, 115, 45 ppm (Predicted) | Chemical Intuition |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H), ~2230 (C≡N), ~1600, 1480 (C=C, C=N), ~750 (C-Cl) | Inferred from functional groups |

| Mass Spec (EI) | m/z 165 (M⁺ - HCl), 130 (M⁺ - HCl - Cl) | Predicted Fragmentation |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a scientifically sound pathway, starting from the commercially available 2-chloro-5-methylpyridine.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride.

Step-by-Step Methodology

Step 1: Radical Chlorination of 2-Chloro-5-methylpyridine

-

Rationale: This step introduces the reactive chloromethyl group. A radical initiator is used to selectively chlorinate the benzylic position, which is more reactive than the aromatic ring protons.

-

Protocol:

-

To a solution of 2-chloro-5-methylpyridine (1 eq.) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)pyridine.[1][2] Purification can be achieved by column chromatography.

-

Step 2: Cyanation of 2-Chloro-5-(chloromethyl)pyridine

-

Rationale: The highly reactive chloromethyl group is susceptible to nucleophilic substitution. Sodium cyanide is a common and effective nucleophile for introducing the cyano group.

-

Protocol:

-

Dissolve the purified 2-chloro-5-(chloromethyl)pyridine (1 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.2 eq.) portion-wise at room temperature. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by pouring the mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)pyridine-2-carbonitrile free base.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Conversion to the hydrochloride salt improves the compound's stability, crystallinity, and ease of handling. It also protects the basic pyridine nitrogen from unwanted side reactions in subsequent steps.

-

Protocol:

-

Dissolve the crude 5-(chloromethyl)pyridine-2-carbonitrile in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether (2M) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride as a solid.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride stems from the distinct reactivity of its three functional groups: the chloromethyl group, the cyano group, and the pyridinium ion.

Diagram of Reactivity and Applications

Caption: Reactivity of key functional groups and their applications in drug discovery.

-

The Chloromethyl Group: This is the most reactive site, behaving as a benzylic halide. It readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is fundamental to its role in building larger molecular frameworks. For example, its reaction with primary or secondary amines is a common strategy for introducing substituted aminomethyl side chains, a prevalent feature in many bioactive molecules.[3]

-

The Cyano Group: The nitrile functionality is a versatile precursor to other important functional groups. It can be:

-

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

-

Participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

-

The Pyridine Ring: The electron-withdrawing nature of the cyano group and the protonated nitrogen in the hydrochloride salt deactivates the pyridine ring towards electrophilic aromatic substitution. However, the nitrogen atom can be targeted for reactions such as N-oxide formation, which can then be used to direct further functionalization of the ring. The pyridine ring itself is a key pharmacophore in many drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[4]

Applications in Drug Development

Pyridine derivatives are integral to modern drug discovery, and 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride is a prime example of a versatile intermediate.[5]

-

Neonicotinoid Insecticides: The closely related 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid.[6][7][8] The chloromethyl group is reacted with an amine-containing moiety to form the final product. 5-(chloromethyl)pyridine-2-carbonitrile can be used to synthesize novel analogues of these insecticides with potentially different activity spectra.

-

Varenicline and Related Compounds: Varenicline, a medication for smoking cessation, features a complex polycyclic structure derived from substituted pyridines.[9][10] While not a direct precursor, the functional group array in 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride makes it a suitable starting material for the synthesis of novel compounds with similar scaffolds for neurological targets.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine or pyrimidine core. The ability to introduce diverse substituents via the chloromethyl and cyano groups allows for the rapid generation of a library of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases. The chlorine atom on the pyridine ring can also be a site for further modification through cross-coupling reactions.[11]

-

Combinatorial Chemistry and Fragment-Based Drug Discovery: The well-defined reactivity of its functional groups makes this compound an excellent scaffold for combinatorial library synthesis. By reacting it with a diverse set of nucleophiles at the chloromethyl position and performing various transformations on the cyano group, a large number of distinct molecules can be generated for high-throughput screening.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.

Conclusion

5-(chloromethyl)pyridine-2-carbonitrile hydrochloride is a highly valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its trifunctional nature provides a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the quest for novel therapeutic agents. The methodologies and insights presented in this guide are intended to empower researchers to effectively and safely utilize this key building block in their synthetic endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 6. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 10. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of Picolinonitrile Derivatives: A Technical Guide to Their Discovery, Evolution, and Application in Drug Development

Introduction: The Unassuming Power of the Picolinonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1][2][3] Within this vast family, the picolinonitrile moiety—a pyridine ring substituted with a nitrile group at the 2-position—has emerged as a particularly versatile and powerful building block. Its unique electronic properties and synthetic accessibility have made it a sought-after intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors.[4][5] This in-depth technical guide will trace the historical arc of picolinonitrile derivatives, from their initial discovery to the evolution of their synthesis, and culminate in a discussion of their contemporary applications in drug discovery and development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the strategic thinking that drives the use of these remarkable compounds.

A Historical Perspective: From Coal Tar to Controlled Synthesis

The story of picolinonitrile is intrinsically linked to the discovery of its parent heterocycle, picoline (methylpyridine). Initially isolated in impure form from coal tar and through the pyrolysis of bones in the 19th century, the three isomers of picoline—α, β, and γ—were eventually separated and characterized. This foundational work laid the groundwork for the subsequent functionalization of the picoline scaffold.

Early methods for the introduction of the nitrile group were often harsh and lacked the selectivity required for complex molecule synthesis. One of the earliest relevant methods is the von Braun reaction , first described by Julius von Braun in 1900.[6][7] This reaction, which involves the treatment of a tertiary amine with cyanogen bromide, provides a route to cyanamides and, in some variations, can be adapted for the synthesis of nitriles.[8][9]

Another classical approach to nitrile synthesis is the Rosenmund-von Braun reaction , which allows for the preparation of aryl nitriles from aryl halides using copper(I) cyanide.[10] While not a direct route from picoline, this method is significant in the broader context of nitrile synthesis and has been instrumental in the preparation of various aromatic nitriles.

However, the true leap forward in the large-scale production of picolinonitrile came with the development of vapor-phase ammoxidation . This industrial process, which involves the reaction of picoline with ammonia and oxygen at high temperatures over a solid catalyst, revolutionized the availability of picolinonitrile and its isomers.[11][12][13] The efficiency and cost-effectiveness of ammoxidation made picolinonitrile a readily available commodity chemical, paving the way for its widespread use in research and development.

Modern Synthetic Methodologies: Precision and Versatility

While ammoxidation remains a cornerstone of industrial production, laboratory-scale synthesis of functionalized picolinonitrile derivatives often requires more nuanced and selective methods. The modern synthetic chemist has a diverse toolkit at their disposal to construct these valuable molecules.

Experimental Protocol 1: Vapor-Phase Ammoxidation of 2-Picoline (Industrial Process Principles)

This protocol outlines the fundamental principles of the industrial-scale synthesis of 2-picolinonitrile via the ammoxidation of 2-picoline.

Causality of Experimental Choices:

-

Catalyst: Vanadium oxide-based catalysts are chosen for their high activity and selectivity in activating the methyl group of picoline for oxidation and subsequent reaction with ammonia.

-

Temperature: The reaction is conducted at high temperatures (typically 350-500 °C) to provide the necessary activation energy for the C-H bond cleavage of the methyl group.

-

Reactant Ratios: The molar ratios of 2-picoline, ammonia, and air are carefully controlled to optimize the yield of the desired nitrile while minimizing side reactions such as the formation of carbon oxides.

Step-by-Step Methodology:

-

Catalyst Preparation: A vanadium oxide catalyst, often supported on a carrier like alumina or silica, is prepared and packed into a fixed-bed reactor.

-

Reactant Feed: A gaseous mixture of 2-picoline, ammonia, and air is continuously fed into the reactor.

-

Reaction: The reactants pass over the heated catalyst bed, where the ammoxidation reaction occurs.

-

Product Separation: The product stream, containing 2-picolinonitrile, unreacted starting materials, and byproducts, is cooled and passed through a series of condensers and scrubbers to separate the desired product.

-

Purification: The crude 2-picolinonitrile is then purified by distillation.

Workflow Diagram: Industrial Ammoxidation of 2-Picoline

Experimental Protocol 2: Laboratory-Scale Synthesis of a Functionalized Picolinonitrile Derivative

This protocol provides a representative example of a modern laboratory-scale synthesis of a functionalized picolinonitrile derivative, highlighting the precision and control achievable with contemporary synthetic methods.

Causality of Experimental Choices:

-

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are employed for their high functional group tolerance and ability to form carbon-carbon bonds with high precision.

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of the palladium catalyst and other sensitive reagents.

-

Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction, influencing the rate of oxidative addition and reductive elimination.

Step-by-Step Methodology: Suzuki Coupling for the Synthesis of a 6-Aryl-2-picolinonitrile

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 6-chloro-2-picolinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

-

Solvent and Base: Add a degassed solvent system (e.g., a mixture of toluene and water) and a base (e.g., potassium carbonate, 2.0 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-picolinonitrile.

Workflow Diagram: Laboratory-Scale Suzuki Coupling

Picolinonitrile Derivatives in Drug Discovery: Targeting Kinases and Beyond

The true value of picolinonitrile derivatives in the pharmaceutical sciences lies in their ability to serve as key pharmacophores in a variety of drug candidates. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications.[14]

A particularly fruitful area for the application of picolinonitrile derivatives has been in the development of kinase inhibitors .[15][16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The picolinonitrile scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Signaling Pathway Diagram: Picolinonitrile Derivative as a Kinase Inhibitor

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HN2011000629A - PICOLINAMIDE DERIVATIVES AS CINASA INHIBITORS - Google Patents [patents.google.com]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. von Braun reaction - Wikipedia [en.wikipedia.org]

- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 11. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Scrutiny of 5-(Chloromethyl)picolinonitrile Hydrochloride: A Guide for Drug Development Professionals

Abstract

5-(Chloromethyl)picolinonitrile and its hydrochloride salt are pivotal heterocyclic building blocks in the landscape of medicinal chemistry and organic synthesis. The inherent reactivity of the chloromethyl group, coupled with the electronic influence of the nitrile and pyridine functionalities, makes this scaffold a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and reactive properties of 5-(Chloromethyl)picolinonitrile hydrochloride. By leveraging principles of computational chemistry, we aim to furnish researchers, scientists, and drug development professionals with predictive insights into the molecule's behavior, thereby accelerating its application in novel therapeutic design.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its derivatives, such as 5-(Chloromethyl)picolinonitrile, offer a unique combination of properties. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's overall polarity and solubility. The nitrile group is a potent electron-withdrawing group, modulating the electronic character of the aromatic ring, while the chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups.[1][2] This trifecta of functionalities makes it a valuable precursor for creating libraries of compounds for screening and lead optimization in drug discovery programs, particularly in the development of kinase inhibitors.[3][4]

This guide will eschew a simple recitation of facts in favor of a deep, theoretical exploration. We will dissect the molecule through the lens of modern computational chemistry, providing a rationale for its observed reactivity and a predictive foundation for its synthetic manipulation.

Molecular Architecture and Conformational Landscape

A foundational understanding of a molecule's three-dimensional structure is paramount to predicting its interactions and reactivity. For this compound, theoretical studies are essential to delineate its preferred conformations and the energetic barriers between them.

Geometric Optimization

The first step in any theoretical analysis is the determination of the molecule's lowest energy structure. This is typically achieved using quantum chemical methods, with Density Functional Theory (DFT) being the workhorse for its balance of accuracy and computational efficiency.[1][5]

Protocol: Geometry Optimization using DFT

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT). A common and effective choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6][7]

-

Basis Set: A Pople-style basis set such as 6-31G(d) or 6-311+G(d,p) is generally sufficient for providing accurate geometries for molecules of this size.[2][5] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding environments of heteroatoms.

-

Environment: Calculations should be performed in both the gas phase (to understand intrinsic properties) and with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate conditions in solution.

-

Output Analysis: The primary outputs are the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. A frequency calculation must be performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

The protonation of the pyridine nitrogen in the hydrochloride salt significantly impacts the geometry and electronic distribution of the aromatic ring. Theoretical calculations can precisely quantify these changes.

Conformational Analysis of the Chloromethyl Group

The primary source of conformational flexibility in 5-(Chloromethyl)picolinonitrile is the rotation around the C-C bond connecting the chloromethyl group to the pyridine ring. While seemingly simple, the orientation of the C-Cl bond relative to the plane of the pyridine ring can influence intermolecular interactions and reactivity.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle (N-C-C-Cl) and calculating the energy at each step. This allows for the identification of the global minimum energy conformation and the rotational energy barrier. The chloromethyl substituents on pyridine rings often orient themselves to minimize steric hindrance and optimize electrostatic interactions.[8]

Electronic Properties and Reactivity Analysis

DFT calculations provide a wealth of information about the electronic structure of a molecule, which is fundamental to understanding its reactivity.[4][9]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6] For 5-(Chloromethyl)picolinonitrile, the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, making the pyridine ring more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)